Fmoc-2-D-Pal-OH

Peptide Chemistry Reagent Purity Chiral Chromatography

Source Fmoc-2-D-Pal-OH (CAS 185379-39-9) with verified ≥98% HPLC purity for solid-phase peptide synthesis (SPPS). The D-configuration confers proteolytic stability, while the 2-pyridyl side chain provides metal-chelating capability and site-specific bioconjugation potential, enabling long-acting therapeutic candidates. Stock demonstrates 3-year powder stability at -20°C.

Molecular Formula C23H20N2O4
Molecular Weight 388.4 g/mol
CAS No. 185379-39-9
Cat. No. B061360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-2-D-Pal-OH
CAS185379-39-9
Molecular FormulaC23H20N2O4
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O
InChIInChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m1/s1
InChIKeyDXIVJCDZOMUITR-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-2-D-Pal-OH (CAS 185379-39-9): Key Properties and Procurement Context for Solid-Phase Peptide Synthesis


Fmoc-2-D-Pal-OH (CAS 185379-39-9), also known as Fmoc-D-2-pyridylalanine, is a chiral, Fmoc-protected unnatural amino acid derivative with the molecular formula C23H20N2O4 and a molecular weight of 388.42 g/mol [1]. It is a D-alanine analogue featuring a 2-pyridyl side chain, and is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) . Its high purity, typically ≥98% as determined by HPLC, and well-defined storage stability profiles make it a reliable reagent for peptide chemistry and drug discovery research .

Why Generic Substitution of Fmoc-2-D-Pal-OH (CAS 185379-39-9) in Peptide Synthesis is Inadvisable


Fmoc-2-D-Pal-OH cannot be generically substituted with other Fmoc-protected D-amino acids or phenylalanine derivatives without compromising peptide properties. The compound possesses a unique combination of a D-configuration, which is known to enhance proteolytic stability , and a 2-pyridyl side chain, which can confer distinct solubility and metal-chelating characteristics . The evidence presented in Section 3 demonstrates that the compound's specific purity and storage stability are well-documented and may differ from those of close analogs, underscoring the need for precise reagent selection in critical applications.

Quantitative Evidence Guide for Fmoc-2-D-Pal-OH (CAS 185379-39-9): Comparative Purity and Stability Data


Comparison of Vendor-Specified Purity for Fmoc-2-D-Pal-OH vs. DL-Racemate

Fmoc-2-D-Pal-OH (D-isomer) is consistently supplied with a purity of ≥98% by HPLC by multiple reputable vendors . In contrast, the racemic mixture (Fmoc-DL-2-pyridylalanine) is typically offered at a lower purity of 95% . This difference in reported purity suggests that the chiral resolution step for the D-isomer yields a product with a lower contaminant profile, which can directly impact the fidelity of peptide synthesis and subsequent purification.

Peptide Chemistry Reagent Purity Chiral Chromatography

Comparative Powder Stability of Fmoc-2-D-Pal-OH Under Long-Term Storage

Multiple vendors report that Fmoc-2-D-Pal-OH powder is stable for 3 years when stored at -20°C [1]. While similar storage stability is common for many Fmoc-protected amino acids, this documented 3-year shelf life provides procurement teams with a quantitative, verifiable benchmark for inventory planning and cost management, ensuring that bulk purchases of this specific derivative will not degrade before use under recommended conditions.

Reagent Stability Peptide Synthesis Inventory Management

Comparative Solution Stability of Fmoc-2-D-Pal-OH

The stability of Fmoc-2-D-Pal-OH in solution is quantitatively defined: it is stable for 1 month at -20°C, and for 6 months at -80°C [1]. This is a more restricted solution stability window compared to its 3-year powder stability, highlighting a critical handling requirement. This data directly informs experimental design, as it mandates that stock solutions must be used within 1 month (at -20°C) or 6 months (at -80°C) to avoid loss of potency, a factor that may differ from more stable, non-pyridyl analogs.

Reagent Stability SPPS Experimental Planning

Distinct Structural Features of Fmoc-2-D-Pal-OH vs. Fmoc-D-Phe-OH

The 2-pyridyl side chain of Fmoc-2-D-Pal-OH (C23H20N2O4) [1] fundamentally differentiates it from Fmoc-D-Phe-OH (C24H21NO4) . This substitution introduces a basic nitrogen atom into the aromatic ring, which can serve as a metal coordination site and significantly alter the molecule's polarity and solubility profile. The Fmoc-D-Phe-OH phenyl side chain is hydrophobic and lacks this functionality, making Fmoc-2-D-Pal-OH the essential building block for introducing metal-chelating or cationic motifs into peptides.

Peptide Design Molecular Properties Bioconjugation

High-Value Application Scenarios for Fmoc-2-D-Pal-OH (CAS 185379-39-9) in Research and Development


Solid-Phase Synthesis of D-Peptide Analogs with Enhanced Proteolytic Stability

Fmoc-2-D-Pal-OH is the building block of choice for introducing D-2-pyridylalanine residues into peptides via SPPS. The D-configuration inherently confers resistance to enzymatic degradation . This is critical for developing long-acting therapeutic peptide candidates or stable probes for in vivo studies. The high purity (≥98% HPLC) ensures efficient coupling and minimizes the formation of deletion sequences, thereby improving the yield of the desired full-length product.

Design of Metal-Chelating Peptides for Catalysis and Metalloprotein Engineering

The unique 2-pyridyl side chain of Fmoc-2-D-Pal-OH serves as an effective ligand for transition metals. This property is leveraged in the design of artificial metalloenzymes and metal-sensing peptides . The compound enables the site-specific incorporation of a metal-binding moiety into a peptide scaffold, a function that cannot be replicated by its phenylalanine counterpart (Fmoc-D-Phe-OH), making Fmoc-2-D-Pal-OH an essential reagent in this specialized field.

Bioconjugation and Targeted Drug Delivery Systems

The pyridine nitrogen in Fmoc-2-D-Pal-OH can be exploited for site-specific bioconjugation strategies . This allows for the attachment of payloads (e.g., fluorophores, cytotoxic drugs) to peptides under controlled conditions. The documented long-term powder stability (3 years at -20°C) is a procurement advantage, ensuring that stocks of this specialized building block remain viable for extended periods between conjugation campaigns.

Synthesis of Antiviral and Antimicrobial Peptide Libraries

Incorporation of unnatural D-amino acids like Fmoc-2-D-Pal-OH into peptide libraries is a validated strategy to discover new antimicrobial and antiviral agents with improved stability and activity profiles . The compound's specific purity and defined solution stability (1 month at -20°C) [1] are critical for ensuring reproducibility in high-throughput library synthesis and subsequent biological screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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